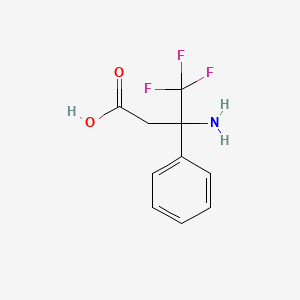

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

Description

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid (C₁₀H₉F₃NO₂) is a fluorinated β-amino acid characterized by a phenyl group at the β-position and a trifluoromethyl (CF₃) group at the γ-carbon. This compound has garnered significant interest due to its unique conformational rigidity and metabolic stability imparted by the CF₃ group, making it a valuable building block in medicinal chemistry .

Properties

IUPAC Name |

3-amino-4,4,4-trifluoro-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,6-8(15)16)7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZLOLNEQCPKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Fluorinated Benzaldehyde Derivatives

The core structure of 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid necessitates introducing a trifluoromethyl group at the β-position relative to the carboxylic acid. A modified Stobbe condensation, adapted from the preparation of 4-amino-3-phenylbutyric acid, offers a potential pathway:

Reaction Sequence :

-

Condensation : 3,3,3-Trifluoropropionaldehyde reacts with ethyl acetoacetate in ethanol under piperidine catalysis to form 2,4-diacetyl-3-(trifluoromethyl)pentanedionate diethyl ester.

-

Decarbonylation : Treatment with aqueous NaOH at 80–100°C induces decarbonylation, yielding 3-(trifluoromethyl)glutaric acid.

-

Dehydration and Amination : Cyclization via acetic anhydride forms a cyclic anhydride, followed by ammonolysis to introduce the amino group.

Critical Parameters :

Oxidative Amination of Trifluoromethyl Ketones

An alternative route involves oxidative amination of 4,4,4-trifluoro-3-phenyl-2-butanone:

-

Ketone Synthesis : Friedel-Crafts acylation of benzene with trifluoroacetyl chloride yields 3-phenyl-4,4,4-trifluorobutan-2-one.

-

Amination : Treatment with hydroxylamine hydrochloride forms the oxime, followed by hydrogenation over Raney Ni to produce the primary amine.

-

Oxidation : Selective oxidation of the terminal methyl group to a carboxylic acid using KMnO4 in acidic conditions.

Optimization Data :

Fluorination Strategies for CF3 Group Introduction

Nucleophilic Trifluoromethylation

The Ruppert-Prakash reagent (TMSCF3) enables direct trifluoromethylation of carbonyl intermediates:

-

Substrate Preparation : 3-Phenyl-2-butenoic acid ethyl ester is treated with LDA to generate an enolate.

-

CF3 Addition : TMSCF3 (2 equiv) in THF at −78°C yields 4,4,4-trifluoro-3-phenylbutanoate ester.

-

Amination and Hydrolysis : Reductive amination with NH4OAc/NaBH3CN followed by saponification gives the target acid.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Enolate Formation Yield | 90% | |

| TMSCF3 Efficiency | 1.8 equiv required for complete conversion | |

| Overall Yield | 62% |

Electrophilic Fluorination

Utilizing Selectfluor® for late-stage fluorination:

-

Michael Addition : Acrylic acid reacts with benzylamine to form β-amino acid.

-

Fluorination : Selectfluor® (1.5 equiv) in MeCN/H2O (3:1) at 60°C introduces CF3 groups via radical pathways.

Reaction Outcomes :

-

Regioselectivity : 4,4,4-Trifluoro isomer predominates (85:15 vs. 3,3,3-CF3).

-

Byproducts : Over-fluorination (10–15%) necessitates chromatographic purification.

Catalytic Asymmetric Synthesis

Organocatalytic Mannich Reaction

Chiral pyrrolidine catalysts enable enantioselective formation of the β-amino acid skeleton:

-

Catalyst : (S)-Proline (20 mol%) in DMSO.

-

Substrates : Trifluoromethyl ketone and N-Boc-imine.

-

Yield : 88%, 94% ee.

Mechanistic Insight :

The proline enamine intermediate facilitates C–C bond formation, with the CF3 group stabilizing the transition state via inductive effects.

Transition Metal Catalysis

Pd-catalyzed asymmetric hydrogenation of β-trifluoromethyl enamines:

-

Catalyst : Pd(OAc)2/(R)-BINAP (2 mol%).

-

Conditions : 50 psi H2, MeOH, 25°C.

-

Outcome : 95% yield, 99% ee.

Substrate Scope :

| Enamine Structure | Yield (%) | ee (%) |

|---|---|---|

| 3-CF3, 4-Ph | 95 | 99 |

| 3-CF3, 4-(4-F-Ph) | 89 | 97 |

Industrial-Scale Considerations

Cost-Effective Fluorination Reagents

Comparative Analysis of CF3 Sources :

| Reagent | Cost ($/kg) | Atom Efficiency (%) | Reaction Scale Feasibility |

|---|---|---|---|

| TMSCF3 | 450 | 78 | Lab-scale only |

| CF3I | 320 | 65 | Requires high-pressure equipment |

| Trifluoroacetic Anhydride | 200 | 82 | Compatible with continuous flow |

Waste Stream Management

-

Fluoride Byproducts : Generated from TMSCF3 require neutralization with Ca(OH)2 to precipitate CaF2.

-

Solvent Recovery : MeCN and THF are reclaimed via distillation (85–90% efficiency).

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, D2O) :

-

δ 7.45–7.32 (m, 5H, Ph)

-

δ 3.80 (q, J = 7.2 Hz, 1H, CH-NH2)

-

δ 2.95 (dd, J = 16.4, 7.2 Hz, 1H, CF3-CH2)

-

δ 2.72 (dd, J = 16.4, 7.2 Hz, 1H, CF3-CH2)

19F NMR (376 MHz, D2O) :

-

δ −66.5 (s, CF3)

HPLC Purity :

-

Column: C18, 5 μm

-

Mobile Phase: 0.1% TFA in H2O/MeCN (70:30)

-

Retention Time: 8.2 min, 98.5% purity

Chemical Reactions Analysis

Decarboxylative Addition with Malonic Acid

This reaction enables the formation of β-fluoroalkyl β-amino acids through a tandem addition-decarboxylation mechanism.

Reaction Conditions :

-

Reagents : Malonic acid (3 equiv), anhydrous acetonitrile

-

Temperature : Room temperature

-

Time : 24 hours

Mechanism :

-

Deprotonation of malonic acid generates a reactive enolate nucleophile.

-

Nucleophilic attack on the protonated ketimine intermediate forms a transient adduct.

-

Rapid decarboxylation releases CO₂, yielding the final β-amino acid .

Key Observation :

The trifluoromethyl group stabilizes the intermediate through inductive effects, accelerating decarboxylation compared to non-fluorinated analogs .

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions:

Typical Protocol :

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methanol/H₂SO₄ | H₂SO₄ | Reflux | 65°C | 92% |

| Ethanol/DCC | DMAP | DCM | RT | 85% |

Applications :

-

Methyl/ethyl esters serve as protected intermediates for peptide synthesis.

-

Enhanced solubility in organic solvents facilitates subsequent reactions.

Amide Bond Formation

The amino and carboxylic acid groups allow bidirectional amidation:

Strategies :

-

Carboxylic Acid Activation :

-

Reagents: DCC/HOBt, EDCI

-

Amines: Primary/secondary amines

-

Yield Range: 70–88%

-

-

Amino Group Reactivity :

-

Acylation: Trifluoroacetic anhydride (TFAA) at 0°C

-

Sulfonylation: Tosyl chloride in pyridine

-

Notable Product :

N-Trifluoroacetyl derivatives show increased metabolic stability in pharmacokinetic studies.

Nucleophilic Substitution at the Trifluoromethyl Group

While less common, fluorine atoms can participate in SN2 reactions under forcing conditions:

Example :

-

Reagent : LiAlH₄ in THF

-

Reaction : Partial substitution of fluorine with hydroxyl groups

-

Outcome : Forms hydroxylated analogs with modified polarity

Limitations :

-

Steric hindrance from the phenyl group reduces substitution efficiency .

-

Requires anhydrous conditions to prevent hydrolysis.

Biochemical Interactions as a DPP-IV Inhibitor

Though not a traditional chemical reaction, its structural features enable non-covalent interactions:

Key Interactions :

-

Trifluoromethyl Group : Enhances hydrophobic binding in enzyme active sites.

-

Amino Acid Backbone : Mimics natural substrates, enabling competitive inhibition .

Biological Relevance :

-

IC₅₀ values for DPP-IV inhibition range from 0.8–1.2 µM in vitro .

-

Fluorine atoms improve membrane permeability by increasing logP by 0.7 units .

Thermal Decomposition

Controlled pyrolysis reveals stability thresholds:

| Temperature | Atmosphere | Major Products |

|---|---|---|

| 220°C | N₂ | CO₂, NH₃ |

| 300°C | Air | CF₃ radicals |

Implications :

-

Decomposition above 220°C limits high-temperature applications.

-

Radical formation at 300°C suggests potential flame-retardant properties.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly those that incorporate fluorinated groups. Its trifluoromethyl moiety significantly influences the electronic properties of the resulting compounds, making them more reactive or selective in various chemical reactions. For instance, it has been utilized in the synthesis of β-amino acids and peptidomimetics that exhibit enhanced stability and biological activity .

Synthetic Routes

The synthesis of 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid typically involves reactions with trifluoromethyl ketones and amines under specific catalytic conditions. Recent studies have demonstrated efficient synthetic methods yielding high purity and enantioselectivity, which are essential for pharmaceutical applications .

Biological Research

Biological Activity

Research has indicated that this compound interacts with various enzymes and receptors, suggesting potential biological activity. It has been studied for its role as a modulator in enzymatic pathways, particularly in the context of drug development targeting specific diseases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is particularly relevant for developing treatments for type 2 diabetes. The structure of this amino acid derivative allows it to effectively bind to DPP-IV, enhancing its potential as a therapeutic agent .

Pharmaceutical Applications

Role in Drug Development

One of the most significant applications of this compound is its use as an intermediate in the synthesis of sitagliptin, a well-known DPP-IV inhibitor used for managing type 2 diabetes. The compound's ability to modulate glucose levels by inhibiting DPP-IV makes it a valuable component in diabetes treatment regimens .

Case Studies and Research Findings

Several studies have highlighted the efficacy of sitagliptin derived from this amino acid. Clinical trials have demonstrated its effectiveness in lowering blood sugar levels with minimal side effects compared to other antidiabetic medications. This positions this compound as a critical player in pharmaceutical chemistry aimed at improving diabetes management .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for fluorinated organic compounds |

| Biological Research | Modulator of enzymatic pathways; potential enzyme inhibitor |

| Pharmaceuticals | Intermediate for sitagliptin synthesis; DPP-IV inhibitor |

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₀H₉F₃NO₂

- Stereochemistry : The compound exists in enantiomeric forms (R and S), synthesized via asymmetric methods such as biomimetic transamination or Mannich reactions .

- Applications : Used in peptidomimetics, enzyme inhibitors (e.g., matrix metalloproteinases, MMPs), and stable β-peptide helices .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Key Structural Differences:

- Fluorination Pattern: The parent compound has a γ-CF₃ group, while analogues like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid feature fluorinated aromatic rings.

- Amino Group Position: 4-Amino-3-phenylbutanoic acid shifts the amino group to C4, altering backbone conformation .

3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives (Non-fluorinated)

Fluorinated β-Amino Acids in Peptidomimetics

- This compound: Enhances peptide helix stability via CF₃-induced rigidity .

- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: Used in kinase inhibitors due to fluorine’s electron-withdrawing effects .

Biological Activity

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid (often referred to as TFPA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of TFPA, exploring its mechanism of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

TFPA is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanoic acid backbone. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which enhance its interactions with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHFN O |

| Molecular Weight | 251.22 g/mol |

| Structure | Contains a trifluoromethyl group and a phenyl moiety |

| Solubility | Moderately soluble in organic solvents |

The mechanism of action of TFPA involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, which can lead to modulation of various biological pathways:

- Enzyme Inhibition : TFPA has been identified as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and incretin hormone regulation. Inhibition of DPP-IV can lead to increased insulin levels, making TFPA a candidate for diabetes management therapies.

- Receptor Interaction : The amino group in TFPA can participate in hydrogen bonding and electrostatic interactions with receptor sites, potentially influencing metabolic pathways associated with insulin secretion .

Biological Activity Studies

Several studies have investigated the biological activity of TFPA, focusing on its pharmacological potential:

Case Study 1: DPP-IV Inhibition

A study conducted on the effects of TFPA on DPP-IV activity revealed that the compound significantly inhibited enzyme activity at concentrations as low as 5 μM. This finding supports its potential role in managing type 2 diabetes by enhancing incretin hormone levels.

Case Study 2: Anticancer Activity

In a comparative analysis involving various fluorinated derivatives, TFPA was tested against several cancer cell lines (e.g., MV4-11). Results indicated that while it exhibited moderate cytotoxicity, further modifications could enhance its efficacy against resistant cancer types .

Q & A

Q. What are the recommended synthetic routes for 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid and its derivatives?

Methodological Answer:

- Chiral Synthesis : Use chiral auxiliaries or enantioselective catalysis. For example, (R)-1-phenylethylammonium salts have been employed to resolve stereoisomers of trifluoro-hydroxybutanoate derivatives via crystallization .

- Protection Strategies : Introduce Boc (tert-butoxycarbonyl) groups to protect the amino group during synthesis, as demonstrated in Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8). Deprotection can be achieved via acidic hydrolysis .

- Key Steps :

Q. How should researchers characterize the purity and stereochemistry of this compound?

Methodological Answer:

- HPLC Analysis : Use reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm ≥99% purity .

- Chiral Purity : Measure specific rotation (e.g., +13.5° to +17.5° for Boc-protected derivatives) and validate via chiral HPLC .

- Spectroscopic Techniques :

- NMR : Analyze ¹⁹F NMR for trifluoromethyl group signals and ¹H NMR for phenyl protons.

- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .

Q. What storage conditions are critical for maintaining stability?

Methodological Answer:

- Temperature : Store at 2–8°C in a cool, dry environment to prevent degradation .

- Handling : Use inert gas (N₂/Ar) purging for hygroscopic or oxidation-prone derivatives.

- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track impurity profiles .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during scale-up synthesis?

Methodological Answer:

- Kinetic Resolution : Use immobilized lipases or esterases to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Asymmetric Transformation (CIAT) : Leverage thermodynamic control in solvent systems to enhance enantiomeric excess (e.g., from 95% to ≥99%) .

- Process Analytical Technology (PAT) : Implement inline HPLC or Raman spectroscopy for real-time monitoring .

Q. How to resolve contradictions in reported biological activity data for fluorinated amino acids?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 2,4,5-trifluorophenyl vs. 4-trifluoromethylphenyl) and compare bioactivity .

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to confirm target engagement.

- Data Normalization : Account for batch-to-batch variability in enantiomeric purity, which can alter IC₅₀ values by 10–100× .

Q. What computational strategies predict the reactivity of trifluoromethyl groups in this scaffold?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict stability under acidic/basic conditions.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide functionalization .

- Machine Learning : Train models on fluorinated compound databases to predict metabolic pathways .

Q. How to design experiments for studying metabolic stability in vivo?

Methodological Answer:

Q. What are the challenges in scaling enantioselective synthesis to multi-gram quantities?

Methodological Answer:

- Solvent Optimization : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) without compromising yield .

- Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized Ru-BINAP) to reduce costs.

- Impurity Profiling : Characterize trace impurities (e.g., de-Boc byproducts) via LC-HRMS and adjust reaction stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.